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Cat. No.: B1379889 Get Quote

For researchers, scientists, and drug development professionals, ensuring the reliability and

reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a

critical quality control process in clinical trials, verifying the accuracy and precision of

bioanalytical methods under real-world conditions. This guide provides a comprehensive

comparison of ISR methodologies and data presentation relevant to clinical studies of

bezafibrate, a lipid-lowering agent.

While specific ISR data from bezafibrate clinical trials are not publicly available, this guide

outlines the regulatory expectations, standard experimental protocols, and data presentation

formats that researchers can expect and implement. The information presented is based on

guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines

Agency (EMA), alongside common bioanalytical practices for drugs like bezafibrate.

Regulatory Framework and Acceptance Criteria
Regulatory bodies such as the FDA and EMA mandate ISR for pivotal bioequivalence,

pharmacokinetic (PK), and pharmacodynamic (PD) studies.[1] The primary goal is to

demonstrate the reproducibility of the bioanalytical method with actual study samples, which

may contain metabolites, concomitant medications, or other endogenous compounds not

present in the calibration standards.[2]
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The generally accepted criteria for ISR in small molecule analysis, such as for bezafibrate, are

as follows:

Parameter Acceptance Criteria Regulatory Guidance

Number of ISR Samples

At least 10% of the first 1,000

samples and 5% of the

remaining samples.

EMA

A representative number of

samples, often around 5-10%

of the total study samples.

FDA

Acceptance Threshold

At least 67% (two-thirds) of the

reanalyzed samples should

have a percentage difference

within ±20% of the mean of the

initial and repeat results.

FDA, EMA

Experimental Protocol for Bezafibrate Incurred
Sample Reanalysis
A robust ISR protocol is essential for generating reliable data. Below is a detailed methodology

for a typical ISR study of bezafibrate using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Objective: To confirm the reproducibility of the validated LC-MS/MS method for the

quantification of bezafibrate in human plasma samples from a clinical trial.

Sample Selection:

A subset of study samples, representing various subjects and time points, will be selected for

reanalysis.

Samples will be chosen to cover the entire calibration range, with a focus on concentrations

around the maximum concentration (Cmax) and in the terminal elimination phase.

Sample Handling and Storage:
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Selected incurred samples will be retrieved from the long-term storage freezer (-70°C or

below).

Samples will be thawed unassisted at room temperature.

After thawing, samples will be vortex-mixed to ensure homogeneity before aliquoting for

analysis.

Bioanalytical Method:

Sample Preparation: A protein precipitation method will be employed. An aliquot of the

plasma sample will be mixed with a precipitation agent (e.g., acetonitrile) containing the

internal standard (e.g., bezafibrate-d4). The mixture will then be centrifuged to pellet the

precipitated proteins.

Chromatography: The supernatant will be injected into a C18 reverse-phase HPLC column. A

gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium

formate buffer) and an organic component (e.g., methanol or acetonitrile) will be used to

separate bezafibrate from endogenous plasma components.

Mass Spectrometry: The analyte will be detected using a triple quadrupole mass

spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray

ionization (ESI) source. Specific precursor-to-product ion transitions for bezafibrate and its

internal standard will be monitored.

Data Analysis:

The concentrations of bezafibrate in the reanalyzed samples will be calculated using the

same calibration curve and regression model as the original analysis.

The percentage difference between the initial and reanalyzed concentrations will be

calculated for each sample using the following formula:

The percentage of samples meeting the acceptance criterion (≤ ±20%) will be determined.

Data Presentation for Bezafibrate ISR
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Clear and concise data presentation is crucial for interpreting ISR results. The following table

provides a template for summarizing quantitative ISR data for a bezafibrate clinical study. As no

specific data is publicly available, this table is for illustrative purposes.

Sample
ID

Subject
ID

Time
Point
(h)

Initial
Concent
ration
(ng/mL)

Reanaly
zed
Concent
ration
(ng/mL)

Mean
Concent
ration
(ng/mL)

%
Differen
ce

Within
Accepta
nce
Criteria
(≤
±20%)

101 001 2 150.5 145.2 147.85 -3.58% Yes

102 001 8 85.2 90.1 87.65 5.59% Yes

103 002 2 162.3 175.8 169.05 7.98% Yes

104 002 8 95.7 88.4 92.05 -7.93% Yes

105 003 2 148.9 129.5 139.2 -13.94% Yes

106 003 8 78.1 95.3 86.7 19.84% Yes

107 004 2 155.6 180.1 167.85 14.60% Yes

108 004 8 90.3 75.2 82.75 -18.25% Yes

109 005 2 135.8 165.4 150.6 19.65% Yes

110 005 8 70.5 88.9 79.7 23.09% No

Total

Samples

Reanalyz

ed

10

Samples

within

Criteria

9

%

Passing
90%
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Visualizing the Incurred Sample Reanalysis
Workflow
A clear understanding of the ISR workflow is essential for its proper execution. The following

diagram, generated using Graphviz, illustrates the key steps in the process.
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Incurred Sample Reanalysis (ISR) Workflow
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By adhering to regulatory guidelines and implementing robust experimental protocols,

researchers can ensure the integrity of their bioanalytical data for bezafibrate clinical studies.

This guide provides a framework for understanding and executing ISR, ultimately contributing

to the successful development of new therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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